1-(Piperidin-4-yl)imidazolidin-2-one

概述

描述

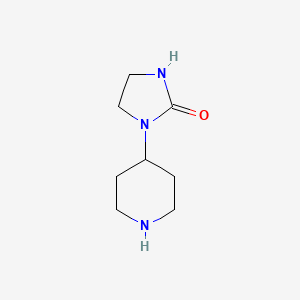

1-(Piperidin-4-yl)imidazolidin-2-one is a chemical compound with the molecular formula C8H15N3O. It is characterized by the presence of a piperidine ring and an imidazolidinone moiety.

准备方法

The synthesis of 1-(Piperidin-4-yl)imidazolidin-2-one can be achieved through several routes. One common method involves the reaction of piperidine with imidazolidinone under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .

化学反应分析

1-(Piperidin-4-yl)imidazolidin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, where the piperidine ring can be modified with different substituents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

1-(Piperidin-4-yl)imidazolidin-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Medicine: It is being investigated for its potential therapeutic effects, including its role as a precursor in drug development.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(Piperidin-4-yl)imidazolidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its action can vary depending on the specific application and target .

相似化合物的比较

1-(Piperidin-4-yl)imidazolidin-2-one can be compared with other similar compounds, such as:

1-(Piperidin-4-yl)imidazolidin-2-thione: This compound has a sulfur atom in place of the oxygen atom in the imidazolidinone ring, which can alter its reactivity and applications.

1-(Piperidin-4-yl)imidazolidin-2-imine:

The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications.

生物活性

1-(Piperidin-4-yl)imidazolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a piperidine ring connected to an imidazolidinone structure, which contributes to its biological activity. The molecular formula is CHNO, and its structural characteristics are pivotal for its interaction with biological targets.

Anticonvulsant Activity

Research has indicated that derivatives of this compound exhibit anticonvulsant properties. In a study involving pentylenetetrazole (PTZ)-induced seizures in animal models, compounds similar to this compound demonstrated significant protective effects against seizure activity. The mechanism appears to involve modulation of GABAergic neurotransmission, which is crucial in seizure control .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays showed that it could inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Antifungal Activity

In a recent study focusing on antifungal activity, derivatives of this compound were tested against Candida auris, a pathogen known for its resistance to conventional antifungals. The results indicated that these compounds can disrupt the fungal cell membrane and induce apoptosis, highlighting their potential as novel antifungal agents .

The biological activities of this compound can be attributed to several mechanisms:

- GABA Receptor Modulation : Evidence suggests that the compound interacts with GABA receptors, enhancing inhibitory neurotransmission and reducing seizure susceptibility.

- Cytokine Inhibition : By inhibiting pathways involved in inflammation, the compound reduces the levels of cytokines such as TNF-alpha and IL-6.

- Membrane Disruption : Its antifungal activity is linked to the disruption of the plasma membrane in fungal cells, leading to cell death.

Study 1: Anticonvulsant Efficacy

In an experimental model using mice subjected to PTZ-induced seizures, treatment with this compound resulted in a significant reduction in seizure frequency and duration compared to control groups. The study concluded that this compound could be a promising candidate for anticonvulsant drug development .

Study 2: Antifungal Activity Against Candida auris

A series of derivatives were synthesized and tested against clinical isolates of C. auris. The most active compounds displayed minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL, demonstrating potent antifungal activity. The mechanism was characterized by membrane disruption and apoptotic induction in fungal cells .

Data Summary

属性

IUPAC Name |

1-piperidin-4-ylimidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O/c12-8-10-5-6-11(8)7-1-3-9-4-2-7/h7,9H,1-6H2,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQKNCXIAQYUQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。